molecular formula C5H12O8P2 B1233566 (2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate

(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate

Cat. No. B1233566
M. Wt: 262.09 g/mol
InChI Key: MDSIZRKJVDMQOQ-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate is a prenol phosphate comprising (2E)-4-hydroxy-3-methylbut-2-en-1-ol having an O-diphosphate substituent. It has a role as an epitope, a phosphoantigen and an Escherichia coli metabolite. It is a conjugate acid of a (2E)-4-hydroxy-3-methylbut-2-enyl diphosphate(3-).

Scientific Research Applications

Isoprenoid Biosynthesis and Enzymatic Studies

  • Isoprenoid Biosynthesis via MEP Pathway : The compound is a key intermediate in the non-mevalonate isoprenoid biosynthesis pathway, particularly in the conversion of 2-C-methyl-D-erythritol cyclodiphosphate into other isoprenoids (Wolff et al., 2002).
  • Enzymatic Activity in IspH Inhibition : Studies on IspH, an enzyme in isoprenoid biosynthesis, have revealed its interaction with the compound, offering insights into antimicrobial drug development (Janthawornpong et al., 2013).

Chemical Synthesis and Method Development

  • Synthetic Methods : Research has focused on developing methods for synthesizing the compound, with applications in isotope labeling for biosynthetic studies (Hecht et al., 2002).

Biochemical and Spectroscopic Analysis

  • Paramagnetic Intermediates Analysis : Studies on GcpE/IspG enzymes revealed the formation of paramagnetic intermediates involving the compound, enhancing understanding of isoprene biosynthesis (Xu et al., 2010).

Molecular Cloning and Functional Identification

  • Gene Characterization : The HDR gene from Tripterygium wilfordii, encoding the enzyme converting the compound, was cloned and functionally identified, illuminating its role in isoprenoid biosynthesis (Cheng et al., 2017).

Metabolic Engineering and Plant Studies

  • Impact on Artemisinin Biosynthesis : Overexpression and suppression studies of the HDR gene in Artemisia annua showed differential impacts on artemisinin and terpenoid biosynthesis, highlighting its potential in metabolic engineering (Ma et al., 2017).

Antimalarial Drug Target Research

  • Potential as Antimalarial Drug Target : Characterization of IspG from Plasmodium vivax indicated its significance as a potential antimalarial drug target, given its role in the MEP pathway (Saggu et al., 2017).

properties

Molecular Formula

C5H12O8P2

Molecular Weight

262.09 g/mol

IUPAC Name

[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+

InChI Key

MDSIZRKJVDMQOQ-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CO

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CO

synonyms

(E)-4-hydroxy-3-methylbut-2-enyl diphosphate
4-HMDP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
Reactant of Route 2
(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
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(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
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(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
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(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
Reactant of Route 6
(2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate

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